GC-MS Differentiation: Unique Retention Index and Mass Spectral Match Distinguishes 4-Methoxy-2-methylbenzaldehyde from Regioisomers
4-Methoxy-2-methylbenzaldehyde exhibits a distinct gas chromatography retention index (I) of 1368 and a mass spectral (MS) match score of 628 when compared to a natural product from H. invadens. In contrast, its regioisomer 2-methoxy-4-methylbenzaldehyde (compound 17) displays an I of 1364 and a higher MS match of 934, while another regioisomer, 4-methoxy-3-methylbenzaldehyde, has an I of 1366 and a higher MS match of 660 [1]. These quantifiable differences in both chromatographic retention and mass spectral fragmentation are essential for the unequivocal identification and differentiation of these isomers in complex mixtures.
| Evidence Dimension | GC Retention Index (I) and Mass Spectral Match Score |
|---|---|
| Target Compound Data | I = 1368; MS Match = 628 |
| Comparator Or Baseline | 2-Methoxy-4-methylbenzaldehyde (I = 1364, MS Match = 934); 4-Methoxy-3-methylbenzaldehyde (I = 1366, MS Match = 660) |
| Quantified Difference | ΔI: +4 vs. 2-methoxy isomer, +2 vs. 4-methoxy-3-methyl isomer; ΔMS Match: -306 vs. 2-methoxy isomer, -32 vs. 4-methoxy-3-methyl isomer. |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) analysis as part of a study comparing the mass spectra of synthetic compounds to a natural product from H. invadens; a score of >900 generally indicates positive compound identification [1]. |
Why This Matters
These unique analytical signatures are critical for researchers developing or validating analytical methods, ensuring that 4-methoxy-2-methylbenzaldehyde can be accurately identified and distinguished from closely related isomers in forensic, metabolomic, or quality control settings.
- [1] Table 5. Structure | Compound name | I | MS match. PMC5905279. National Center for Biotechnology Information. Retrieved from pmc.ncbi.nlm.nih.gov. View Source
